

Application Note: BMS-986165 (Deucravacitinib) Solubility and Preparation for In Vivo Studies

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Compound: BMS-986165 (Deucravacitinib) Mechanism of Action: A first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] BMS-986165 binds to the TYK2 pseudokinase (JH2) domain, stabilizing the regulatory domain and blocking receptor-mediated TYK2 activation.[3] This mechanism effectively inhibits the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[1][4]

Solubility Profile

BMS-986165 is a crystalline free base with low aqueous solubility (5.2 µg/mL). For in vivo studies, particularly oral administration, formulation in a vehicle containing co-solvents or as a suspension is necessary to achieve the desired concentration and bioavailability. The compound is practically insoluble in water and ethanol but shows good solubility in Dimethyl Sulfoxide (DMSO). Various formulations have been developed to facilitate preclinical research.

Table 1: Solubility of BMS-986165 in Common Preclinical Vehicles



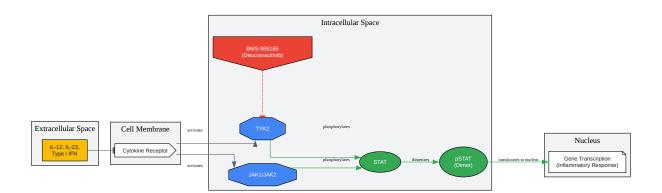
Vehicle Composition	Achieved Concentration/Solu bility	Solution Type	Method Note
5% DMSO + 40% PEG300 + 5% Tween- 80 + 50% Saline	3.83 mg/mL (9.00 mM)	Suspension	Requires sonication
10% DMSO + 40% PEG300 + 5% Tween- 80 + 45% Saline	≥ 2.5 mg/mL (5.88 mM)	Clear Solution	-
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL (5.88 mM)	Clear Solution	-
50% PEG300 + 50% Saline	10 mg/mL (23.50 mM)	Clear Solution	Requires sonication
EtOH:TPGS:PEG300 (5:5:90)	Used for 7.5, 15, and 30 mg/kg doses	Not specified	Used for oral gavage
Carboxymethylcellulos e sodium (CMC-Na)	≥ 5 mg/mL	Homogeneous Suspension	-
DMSO	~30-33 mg/mL	Clear Solution	Requires sonication
DMSO:PBS (pH 7.2) (1:2)	0.33 mg/mL	Not specified	-

Data compiled from multiple sources.

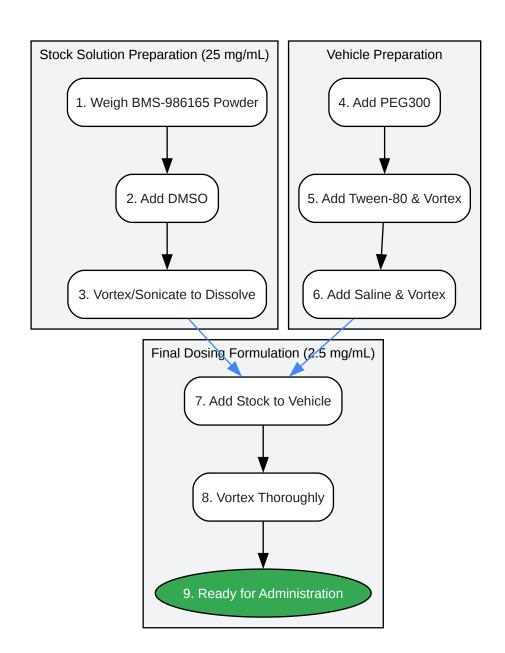
Signaling Pathway

BMS-986165 selectively inhibits TYK2, a member of the Janus kinase (JAK) family. TYK2 is a crucial intracellular enzyme that transduces signals for cytokines like IL-12, IL-23, and Type I IFNs. These cytokines are implicated in the pathology of numerous immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus. By allosterically inhibiting TYK2, BMS-986165 prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.









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References



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- 4. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
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 Solubility and Preparation for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413461#compound-name-solubility-and-preparation-for-in-vivo-studies]

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